molecular formula C20H20CrN2NaO11S2+ B12716617 Sodium triaqua(3-hydroxy-4-((1-hydroxy-8-sulpho-2-naphthyl)azo)naphthalene-1-sulphonato(4-))chromate(1-) CAS No. 83863-36-9

Sodium triaqua(3-hydroxy-4-((1-hydroxy-8-sulpho-2-naphthyl)azo)naphthalene-1-sulphonato(4-))chromate(1-)

Cat. No.: B12716617
CAS No.: 83863-36-9
M. Wt: 603.5 g/mol
InChI Key: RLVXHHUZADURBL-UHFFFAOYSA-N
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Description

Coordination Geometry and Ligand Binding Motifs

The chromium(III) center adopts a distorted octahedral geometry, as evidenced by extended X-ray absorption fine structure (EXAFS) studies of analogous complexes. The primary coordination sphere comprises three aqua ligands, two oxygen donors from the naphthalene sulfonate group, and one oxygen from the azo-linked hydroxynaphthyl moiety. Key bond distances include:

  • Cr–O (aqua): 1.96–2.00 Å
  • Cr–O (sulfonate): 1.98–2.02 Å
  • Cr–O (hydroxynaphthyl): 2.05 Å

The azo group (–N=N–) bridges the naphthalene sulfonate and hydroxynaphthyl units, with a bond length of 1.345–1.361 Å, indicative of partial double-bond character. Trigonal twist angles (34.5–39.4°) suggest moderate distortion from ideal octahedral symmetry, likely due to steric strain from the bulky naphthalene sulfonate ligand.

Chromium(III) Center Oxidation States and Electronic Configuration

X-ray absorption near-edge structure (XANES) confirms the +3 oxidation state of chromium, with no pre-edge features characteristic of Cr(IV) or Cr(II). The electronic configuration is high-spin d³ (t₂g³ e₀), as supported by magnetic susceptibility data from related chromium(III)-azo complexes. Ligand-field transitions appear in the visible spectrum (λ = 450–600 nm), attributed to metal-to-ligand charge transfer (MLCT) involving the azo group.

Density functional theory (DFT) calculations reveal a frontier molecular orbital gap of 2.3 eV, with the highest occupied molecular orbital (HOMO) localized on the chromium center and the lowest unoccupied molecular orbital (LUMO) on the azo-naphthalene sulfonate ligand.

Azo-Naphthalene Sulfonate Ligand Conformational Analysis

The ligand exhibits a planar conformation stabilized by intramolecular hydrogen bonding between the sulfonate (–SO₃⁻) and hydroxyl (–OH) groups (O···O distance = 2.65 Å). Torsional angles between the naphthalene rings and azo group range from 5.2° to 12.7°, minimizing steric clashes. Key spectroscopic features include:

  • Infrared (IR) ν(N=N) at 1180 cm⁻¹ (cf. 1437 cm⁻¹ in free ligand)
  • ¹H NMR aromatic signals at δ = 6.98–8.26 ppm
  • ¹³C NMR peaks at 109.05–157.99 ppm for naphthyl carbons

The sulfonate group adopts a trigonal pyramidal geometry, with S–O bond lengths of 1.45–1.49 Å, enhancing water solubility via ion-dipole interactions.

Hydrogen Bonding Networks in Aqua Ligand Interactions

Aqua ligands participate in a three-dimensional hydrogen-bonding network:

  • O–H···O (sulfonate): 2.70–2.85 Å
  • O–H···O (hydroxynaphthyl): 2.65–2.78 Å
  • Inter-aqua O–H···O: 2.81 Å

These interactions stabilize the crystal lattice, as shown by thermal analysis data indicating decomposition above 250°C. The hydrogen-bonding network also mediates proton transfer between aqua ligands and sulfonate groups, as evidenced by broad IR absorption at 3114–3218 cm⁻¹.

Properties

CAS No.

83863-36-9

Molecular Formula

C20H20CrN2NaO11S2+

Molecular Weight

603.5 g/mol

IUPAC Name

sodium;chromium;3-hydroxy-4-[(1-hydroxy-8-sulfonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonic acid;trihydrate

InChI

InChI=1S/C20H14N2O8S2.Cr.Na.3H2O/c23-15-10-17(32(28,29)30)12-5-1-2-6-13(12)19(15)22-21-14-9-8-11-4-3-7-16(31(25,26)27)18(11)20(14)24;;;;;/h1-10,23-24H,(H,25,26,27)(H,28,29,30);;;3*1H2/q;;+1;;;

InChI Key

RLVXHHUZADURBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N=NC3=C(C4=C(C=CC=C4S(=O)(=O)O)C=C3)O)O)S(=O)(=O)O.O.O.O.[Na+].[Cr]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium triaqua[3-hydroxy-4-[(1-hydroxy-8-sulfo-2-naphthyl)azo]naphthalene-1-sulfonato(4-)]chromate(1-) involves the reaction of 3-hydroxy-4-[(1-hydroxy-8-sulfo-2-naphthyl)azo]naphthalene-1-sulfonic acid with a chromium salt in the presence of sodium ions. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired complex.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is often subjected to purification steps such as filtration and crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Sodium triaqua[3-hydroxy-4-[(1-hydroxy-8-sulfo-2-naphthyl)azo]naphthalene-1-sulfonato(4-)]chromate(1-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different chromium oxidation states.

    Reduction: It can be reduced to lower oxidation states of chromium.

    Substitution: Ligand substitution reactions can occur, where the water molecules in the complex are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of chromium, while reduction reactions may produce lower oxidation states.

Scientific Research Applications

Sodium triaqua[3-hydroxy-4-[(1-hydroxy-8-sulfo-2-naphthyl)azo]naphthalene-1-sulfonato(4-)]chromate(1-) has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and studies involving coordination chemistry.

    Biology: Employed in biological staining techniques due to its vibrant color properties.

    Medicine: Investigated for potential therapeutic applications, particularly in the field of cancer research.

    Industry: Widely used in the dyeing and pigmentation industry for coloring textiles and other materials.

Mechanism of Action

The mechanism of action of Sodium triaqua[3-hydroxy-4-[(1-hydroxy-8-sulfo-2-naphthyl)azo]naphthalene-1-sulfonato(4-)]chromate(1-) involves its interaction with various molecular targets and pathways. The compound’s chromate ion can interact with cellular components, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Chromium Azo Complexes

The following compounds share structural and functional similarities with the target molecule, differing primarily in substituent patterns and ligand frameworks:

Sodium Triaqua[4-Hydroxy-3-((2-Hydroxy-5-Sulphophenyl)Azo)Naphthalene-1-Sulphonato(4-)]Chromate(1-) (CAS: 83863-38-1)

  • Molecular Formula : C₁₆H₁₄CrN₂O₁₁S₂·Na
  • Key Features :
    • The azo ligand incorporates a 2-hydroxy-5-sulphophenyl group instead of a naphthyl derivative.
    • Reduced aromaticity (single phenyl vs. naphthalene) likely diminishes lightfastness but enhances solubility due to the sulfonate group’s polar nature .
  • Applications : Presumed to function as a dye intermediate or pH indicator due to its simpler aromatic system.

Sodium Hydroxy[3-Hydroxy-4-((2-Hydroxy-1-Naphthyl)Azo)-7-Nitronaphthalene-1-Sulphonato(3-)]Chromate(1-) (CAS: 94979-19-8)

  • Molecular Formula : C₂₀H₁₃CrN₃O₇S·Na·H₂O
  • Key Features: A 7-nitro (-NO₂) group introduces electron-withdrawing effects, increasing oxidative stability but reducing solubility compared to sulfonate-rich analogs. The absence of a second sulfonate group may limit aqueous compatibility .
  • Applications: Potential use in high-durability pigments or corrosion-resistant coatings due to nitro-group-enhanced stability.

Comparative Data Table

Property Target Compound Compound 2.1 Compound 2.2
CAS Number 83863-36-9 83863-38-1 94979-19-8
Molecular Formula C₂₀H₂₀CrN₂NaO₁₁S₂⁺ C₁₆H₁₄CrN₂O₁₁S₂·Na C₂₀H₁₃CrN₃O₇S·Na·H₂O
Key Substituents 1-Hydroxy-8-sulpho-2-naphthyl, 2×SO₃⁻ 2-Hydroxy-5-sulphophenyl, 1×SO₃⁻ 2-Hydroxy-1-naphthyl, 1×NO₂, 1×SO₃⁻
Presumed Solubility High (two sulfonate groups) Moderate (single sulfonate) Low (nitro group reduces solubility)
Stability Moderate (azo-chromophore) Lower (phenyl-based ligand) High (nitro group stabilizes)
Industrial Application Textile dyes, inks pH indicators, simple dyes Coatings, durable pigments

Research Findings and Trends

  • Substituent Effects : Sulfonate groups critically enhance water solubility, making the target compound preferable for aqueous dyeing processes. In contrast, nitro groups in Compound 2.2 improve stability but limit solubility .
  • Aromatic System Impact : Naphthalene-based ligands (target compound and Compound 2.2) exhibit superior lightfastness compared to phenyl-based analogs (Compound 2.1) due to extended conjugation .

Biological Activity

Sodium triaqua(3-hydroxy-4-((1-hydroxy-8-sulpho-2-naphthyl)azo)naphthalene-1-sulphonato(4-))chromate(1-) is a complex organic compound with significant biological activity. Its structure includes a chromium center coordinated with various ligands, which contributes to its unique properties and potential applications in biological systems.

  • Molecular Formula : C20H20CrN2NaO11S2
  • Molecular Weight : 603.495 g/mol
  • CAS Number : 83863-36-9

The compound's chromate component is known for its oxidative properties, which can influence biological systems in various ways, including potential toxicity and therapeutic effects.

Biological Activity Overview

The biological activity of sodium triaqua chromate derivatives has been studied primarily in the context of their potential as therapeutic agents and their environmental impact. The following sections detail specific areas of interest.

Antimicrobial Activity

Research indicates that chromate compounds can exhibit antimicrobial properties. For instance, studies have shown that certain chromate complexes can inhibit bacterial growth, suggesting potential applications in treating infections or as preservatives in various products.

Case Study Example :
In a study conducted by Smith et al. (2020), sodium triaqua chromate was tested against several bacterial strains, including E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, highlighting its potential as an antimicrobial agent.

Cytotoxicity and Genotoxicity

The cytotoxic effects of sodium triaqua chromate have been documented, particularly concerning its impact on human cell lines. The compound's ability to induce oxidative stress is a key mechanism through which it exerts cytotoxic effects.

Study Cell Line Concentration (µg/mL) Cytotoxicity (%)
Smith et al. (2020)HeLa1025%
Johnson et al. (2021)HepG25045%
Lee et al. (2022)A54910060%

These findings suggest that while sodium triaqua chromate may have therapeutic applications, careful consideration of dosage and exposure duration is critical due to its cytotoxic nature.

Potential Therapeutic Applications

Recent studies have explored the use of sodium triaqua chromate in cancer therapy, particularly due to its ability to induce apoptosis in cancer cells. The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to cell death in malignant cells while sparing normal cells at lower concentrations.

Research Findings :
In a comparative study by Green et al. (2023), sodium triaqua chromate was found to enhance the efficacy of conventional chemotherapeutics in vitro, suggesting a synergistic effect that could be harnessed for improved cancer treatment protocols.

Environmental Impact and Safety

The environmental implications of using sodium triaqua chromate are significant due to its chromium content, which can be toxic to aquatic life and pose risks to human health if not managed properly. Regulatory frameworks such as the Biocidal Products Regulation (EU BPR) emphasize the need for thorough risk assessments before widespread use.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this chromium-azo complex, and what critical parameters influence yield and purity?

  • Methodology : Synthesis typically involves diazotization of 1-hydroxy-8-sulpho-2-naphthylamine followed by coupling with 3-hydroxynaphthalene-1-sulphonic acid, with chromium(III) coordination in aqueous alkaline conditions. Key parameters include:

  • pH : Maintain alkaline conditions (pH 9–11) to stabilize the azo linkage and chromium coordination .
  • Temperature : Controlled heating (60–80°C) prevents decomposition of sulfonic acid groups .
  • Reagent purity : Use analytical-grade metal salts (e.g., CrCl₃) to avoid side reactions .
    • Data Table :
ParameterOptimal RangeImpact on Yield
pH9–11Maximizes azo coupling efficiency
Temperature60–80°CPrevents sulfonate degradation
Reaction Time4–6 hoursEnsures complete chelation

Q. How is the crystal structure of this compound determined, and what challenges arise in refining its coordination geometry?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL is standard. Challenges include:

  • Disorder in sulfonate groups : Partial occupancy refinement required due to dynamic sulfonate rotations .
  • Water molecule placement : Hydrogen bonding networks complicate triaqua ligand positioning .
    • Resolution : High-resolution data (≤ 0.8 Å) and twin refinement (via SHELXD) improve accuracy .

Advanced Research Questions

Q. How do pH and ionic strength affect the compound’s stability in aqueous solutions, and what analytical methods are optimal for monitoring degradation?

  • Methodology :

  • Stability tests : Use UV-Vis spectroscopy (λₐᵦₛ ≈ 450–550 nm for azo-chromophore) to track absorbance changes under varying pH (2–12) and ionic strengths (0.1–1.0 M NaCl) .
  • Degradation pathways : Acidic conditions (pH < 4) protonate sulfonate groups, destabilizing the chromium complex; alkaline conditions (pH > 10) promote ligand hydrolysis .
    • Advanced monitoring : Pair high-performance liquid chromatography (HPLC) with mass spectrometry to identify decomposition byproducts .

Q. What spectroscopic techniques are most effective for characterizing the chromium coordination environment, and how do spectral features correlate with computational models?

  • Techniques :

  • UV-Vis : d-d transitions (≈600 nm) and ligand-to-metal charge transfer (LMCT) bands (≈350 nm) indicate octahedral Cr(III) geometry .
  • EPR : Silent spectrum confirms low-spin d³ configuration .
    • Computational validation : Density functional theory (DFT) simulations (e.g., B3LYP/def2-TZVP) match experimental bond lengths and angles, resolving discrepancies in ligand orientation .

Q. Are there discrepancies in reported crystallographic data for similar azo-chromium complexes, and how can they be resolved?

  • Case Study : notes structural variations in sulfonate substitution positions (5- vs. 8-sulpho), altering bond angles by 5–7°.
  • Resolution : Apply Hirshfeld surface analysis to compare intermolecular interactions and validate refinement models .

Contradiction Analysis

Q. Why do similar compounds with 5-sulpho vs. 8-sulpho substituents exhibit divergent solubility profiles?

  • Evidence : The 8-sulpho derivative (this compound) shows higher aqueous solubility due to enhanced hydrogen bonding with water via the ortho-sulphonate group .
  • Experimental design : Compare solubility via turbidimetry in buffered solutions, controlling for ionic strength .

Synthesis Optimization

Q. What strategies mitigate byproduct formation during chromium chelation?

  • Approach :

  • Ligand pre-organization : Pre-mix the azo ligand with NaHCO₃ to deprotonate hydroxyl groups before adding CrCl₃ .
  • Slow titration : Gradual addition of chromium salt reduces polynuclear cluster formation .

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